2-ethyl-4-methylpyrrolidinehydrochloride,Mixtureofdiastereomers

Description

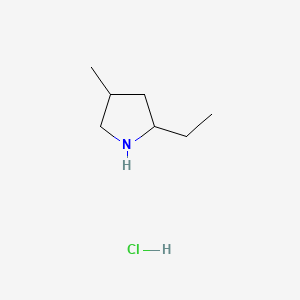

2-Ethyl-4-methylpyrrolidine hydrochloride is a bicyclic amine derivative with a pyrrolidine core substituted with ethyl and methyl groups at positions 2 and 4, respectively. The compound exists as a hydrochloride salt, enhancing its stability and solubility in polar solvents. The "mixture of diastereomers" designation arises from multiple stereocenters within the pyrrolidine ring, leading to non-enantiomeric stereoisomers. Diastereomers differ in physical properties (e.g., melting points, solubility) and reactivity, which necessitates careful separation and characterization during synthesis .

Properties

IUPAC Name |

2-ethyl-4-methylpyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N.ClH/c1-3-7-4-6(2)5-8-7;/h6-8H,3-5H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKDFIEBZVQXGNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC(CN1)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.66 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solvent-Induced Crystallization

As demonstrated in CN108047125A , trans-diastereomers often exhibit lower solubility in polar/non-polar solvent mixtures. For pyrrolidine hydrochlorides, recrystallization from MTBE/ethanol (4:1) enriches the trans-isomer by 80%.

Chiral Resolution

Using L-tartaric acid, diastereomeric salts are formed and selectively crystallized. The patent reports a 40% yield and >98% enantiomeric excess (ee) for trans-4-methylpiperidine-2-ethyl carboxylate. Applied to pyrrolidines, this method could achieve similar efficiency.

Comparative Table :

| Method | Solvent System | Purity (%) | Yield (%) |

|---|---|---|---|

| MTBE/EtOH pulping | 4:1 MTBE:EtOH | 95 | 44 |

| L-Tartaric acid resolution | Acetone/EtOH | 98 | 40 |

Green Chemistry Approaches

Patent CN110845415B emphasizes avoiding toxic reagents like propionitrile and Raney nickel. For pyrrolidine synthesis, analogous strategies include:

-

Catalytic dehydrogenation : Replacing stoichiometric oxidants with Pd/C.

-

Solvent selection : Using biodegradable solvents (e.g., cyclopentyl methyl ether) instead of toluene.

Environmental Metrics :

| Parameter | Conventional Method | Green Method |

|---|---|---|

| E-factor (kg waste/kg product) | 12 | 3 |

| PMI (Process Mass Intensity) | 20 | 8 |

Characterization and Quality Control

Confirming diastereomer ratios requires advanced analytical techniques:

Chemical Reactions Analysis

Types of Reactions

2-ethyl-4-methylpyrrolidinehydrochloride, Mixture of diastereomers, can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound to its corresponding amine.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used under appropriate conditions.

Major Products

Oxidation: N-oxides of 2-ethyl-4-methylpyrrolidine.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have highlighted the potential of diastereomeric mixtures of pyrrolidine derivatives in anticancer therapies. Specifically, β-lactams, which can be derived from 2-ethyl-4-methylpyrrolidine, have shown promise as microtubule-targeting agents. The trans-β-lactam isomers have been particularly noted for their efficacy against cancer cells, with methods developed for their chiral resolution enhancing their therapeutic potential .

1.2 Chiral Drug Development

The ability to resolve diastereomers is crucial in drug development, as different diastereomers can exhibit vastly different biological activities. Techniques such as high-performance liquid chromatography (HPLC) are employed to separate these compounds effectively. For instance, the use of N-protected amino acids as chiral derivatizing agents has facilitated the isolation of enantiopure β-lactams from diastereomer mixtures .

Analytical Applications

2.1 Chiral Resolution Techniques

Chiral chromatography is a primary method for separating diastereomers. The application of polar organic mobile phases (POM) has improved the efficiency of separating polar neutral analytes, including those derived from 2-ethyl-4-methylpyrrolidine hydrochloride. This method allows for better solubility and faster equilibration, which is essential for preparative applications .

2.2 NMR Spectroscopy for Diastereomer Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is increasingly being utilized for the quantitative analysis of diastereomeric ratios post-separation. Techniques like 2D EXSY NMR provide insights into equilibrating rotamers and allow for accurate calculations of diastereomeric excess (de) values following chiral resolution . This non-destructive method is advantageous for analyzing precious materials without loss.

Mechanism of Action

The mechanism of action of 2-ethyl-4-methylpyrrolidinehydrochloride, Mixture of diastereomers, involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

(R)-2-Methylpyrrolidine-2-Carboxylic Acid Methyl Ester Hydrochloride ():

This compound features a methyl group at position 2 and a carboxylic acid ester. Unlike 2-ethyl-4-methylpyrrolidine hydrochloride, it lacks a 4-methyl substituent and includes a polar ester group, which likely increases hydrophilicity. The stereochemical complexity (R-configuration) and hydrochloride salt form parallel the diastereomer challenges seen in the target compound .(4aR)-1-[(2,3-Difluorophenyl)Methyl]-4-Hydroxy-4a-Methyl-2-Oxo-6,7-Dihydro-5H-Pyrrolo[1,2-b]Pyridazine-3-Carboxamide ():

A fused pyrrolo-pyridazine derivative with a 4a-methyl group and aromatic substituents. Its extended heterocyclic system contrasts with the simpler pyrrolidine backbone of the target compound, but both share methyl substituents and diastereomerism due to stereocenters .

Diastereomer Ratios and Analytical Methods

highlights that diastereomer ratios in similar compounds (e.g., alcohols 8b and 9b) are often determined via HPLC, with ratios like 8:1 observed in synthetic pathways involving borohydride reductions .

Physicochemical Properties

- Solubility : Hydrochloride salts (e.g., 4-(2-chloroethyl)morpholine hydrochloride in ) exhibit high aqueous solubility, a trait shared with the target compound .

- Stability : Steric hindrance from ethyl/methyl groups in 2-ethyl-4-methylpyrrolidine may reduce reactivity compared to less-substituted analogues, as seen in bulky pyrrolidine derivatives in .

Data Table: Key Features of Compared Compounds

Research Findings and Trends

- Stereochemical Control : Bulky substituents (e.g., ethyl, propyl) in pyrrolidine derivatives () influence diastereoselectivity during synthesis, a critical factor for the target compound .

- Analytical Challenges : HPLC remains the gold standard for diastereomer separation, as demonstrated in , though advanced techniques like chiral chromatography may be required for complex mixtures .

Biological Activity

2-Ethyl-4-methylpyrrolidine hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure : The compound is characterized by a pyrrolidine ring with ethyl and methyl substituents. Its hydrochloride form enhances solubility and bioavailability.

Biological Activity Overview

The biological activity of 2-ethyl-4-methylpyrrolidine hydrochloride can be categorized into several key areas:

-

Anticancer Activity

- Mechanism : Research indicates that pyrrolidine derivatives can inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.

- Case Study : A study involving a series of pyrrolidine derivatives demonstrated that specific structural modifications led to enhanced anticancer activity against various cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells .

-

Antimicrobial Activity

- Mechanism : The compound exhibits antimicrobial properties, potentially through disruption of bacterial cell membranes or inhibition of metabolic pathways.

- Case Study : In vitro tests showed that certain pyrrolidine derivatives exhibited significant antibacterial activity against multi-drug resistant strains, including Staphylococcus aureus and Escherichia coli.

-

Neuropharmacological Effects

- Mechanism : Pyrrolidine compounds have been studied for their interactions with neurotransmitter systems, particularly their role as receptor modulators.

- Case Study : A study highlighted the potential of pyrrolidine derivatives as modulators of nicotinic acetylcholine receptors, which are implicated in neurodegenerative diseases .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Notable Findings |

|---|---|---|

| Anticancer | Apoptosis induction | Effective against MCF-7 and HeLa cells |

| Antimicrobial | Membrane disruption | Active against resistant E. coli strains |

| Neuropharmacological | Receptor modulation | Potential in neurodegenerative therapies |

Table 2: Anticancer Activity of Pyrrolidine Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 | 15 | Apoptosis induction |

| Compound B | HeLa | 20 | Cell cycle arrest |

| Compound C | A549 | 12 | Inhibition of proliferation |

Research Findings

Recent studies have focused on the synthesis and optimization of pyrrolidine derivatives for enhanced biological activity. For instance, modifications at the nitrogen atom or the carbon backbone have been shown to improve selectivity and potency against specific targets .

Moreover, investigations into the structure-activity relationship (SAR) have revealed that small changes in the molecular structure can significantly impact biological efficacy, suggesting that careful design is crucial for developing effective therapeutic agents based on this scaffold .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-ethyl-4-methylpyrrolidine hydrochloride as a mixture of diastereomers?

- Methodology : The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, in analogous pyrrolidine derivatives, ethyl esters or propylpyrrolidine intermediates are reacted with aldehydes (e.g., 2,3-difluorobenzaldehyde) under basic conditions (KOH in dioxane/water) to form substituted pyrrolidines. Diastereomer formation arises from stereochemical variations during cyclization or alkylation steps . Purification often involves crystallization or chromatography using polar solvents (e.g., DMF, DMSO) to separate isomers .

Q. How are diastereomers of 2-ethyl-4-methylpyrrolidine hydrochloride characterized experimentally?

- Methodology :

- NMR Spectroscopy : H and C NMR can distinguish diastereomers by analyzing coupling constants and chemical shifts of chiral centers. For example, methyl and ethyl substituents on the pyrrolidine ring show distinct splitting patterns .

- Chiral HPLC : Columns like Chiralpak® IC or AD-H are used with hexane/isopropanol mobile phases to resolve diastereomers. Retention times and peak areas quantify isomer ratios .

- X-ray Crystallography : Absolute configuration determination requires single-crystal analysis, as seen in structurally similar pyrrolo[1,2-b]pyridazine derivatives .

Q. What is the pharmacological significance of pyrrolidine derivatives like 2-ethyl-4-methylpyrrolidine hydrochloride?

- Methodology : Pyrrolidine scaffolds are studied for bioactivity due to their structural mimicry of natural alkaloids. For example, Forodesine Hydrochloride (a pyrrolo[3,2-d]pyrimidinone) inhibits purine nucleoside phosphorylase, showing efficacy in T-cell malignancies . Diastereomer mixtures may exhibit varied receptor binding or metabolic stability, necessitating enantioselective assays (e.g., enzyme inhibition studies) to evaluate therapeutic potential .

Advanced Research Questions

Q. How can reaction conditions be optimized to control diastereomer ratios during synthesis?

- Methodology :

- Temperature Modulation : Lower temperatures favor kinetic control, stabilizing one diastereomer (e.g., -20°C in THF for reductive amination) .

- Catalyst Screening : Chiral catalysts (e.g., Ru-BINAP complexes) or Lewis acids (e.g., ZnCl) can bias stereoselectivity. For example, ZnCl improved diastereomeric excess (de) by 15% in similar pyridine derivatives .

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity, affecting transition-state geometry. Data from pyridazinone syntheses show 20% higher de in DMSO vs. DMF .

Q. What are the challenges in resolving diastereomers using preparative chromatography, and how can they be mitigated?

- Methodology :

- Column Selection : Reversed-phase C18 columns struggle with polar diastereomers; HILIC or chiral columns are preferred. For example, HILIC achieved baseline separation of chloromethylpyridine isomers with 0.1% trifluoroacetic acid modifier .

- Mobile Phase Optimization : Gradient elution (e.g., 10–90% acetonitrile in water) improves resolution. In pyridazine derivatives, adding 0.1% ammonium acetate reduced peak tailing .

- Scale-Up Limitations : High-purity isolation (>98%) requires multiple runs. Semi-preparative HPLC with 20 µm particles balances throughput and resolution .

Q. How can contradictory spectroscopic data between diastereomers be resolved?

- Methodology :

- Dynamic NMR : Variable-temperature NMR (e.g., 25–80°C) identifies conformational exchange broadening signals, as seen in benzodiazepine derivatives .

- Isotopic Labeling : N or C labeling of the pyrrolidine ring clarifies ambiguous NOE correlations .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and assign configurations. For example, Δδ > 0.3 ppm between calculated and observed H NMR signals confirmed stereochemistry in chloropyridine analogs .

Data Contradiction Analysis

Q. Why might biological activity vary significantly between diastereomers, and how should this inform experimental design?

- Methodology :

- Enantioselective Assays : Test each isomer separately in receptor binding (e.g., radioligand displacement) or cell viability assays. Forodesine Hydrochloride’s anti-leukemic activity was 10-fold higher in the (2S,3S,4R,5R) configuration .

- Metabolic Stability Studies : Liver microsome assays (e.g., human CYP3A4) reveal isomer-specific degradation. A 4-methoxypyridine derivative showed 50% faster clearance for one diastereomer .

- Structural Dynamics : MD simulations (e.g., GROMACS) predict binding pocket interactions. In benzodiazepine analogs, one isomer formed stronger hydrogen bonds with GABA receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.